Cas no 832684-35-2 (3-2-(2-methylphenoxy)ethyl-2,3-dihydro-1,3-benzoxazol-2-one)

3-2-(2-methylphenoxy)ethyl-2,3-dihydro-1,3-benzoxazol-2-one structure
832684-35-2 structure
Product Name:3-2-(2-methylphenoxy)ethyl-2,3-dihydro-1,3-benzoxazol-2-one
CAS No:832684-35-2
MF:C16H15NO3
MW:269.295204401016
CID:5901132
PubChem ID:2145509
Update Time:2023-11-22

3-2-(2-methylphenoxy)ethyl-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-[2-(2-Methylphenoxy)ethyl]-2(3H)-benzoxazolone
    • 3-2-(2-methylphenoxy)ethyl-2,3-dihydro-1,3-benzoxazol-2-one
    • 832684-35-2
    • CHEMBL1472487
    • F1707-0068
    • 3-(2-(o-tolyloxy)ethyl)benzo[d]oxazol-2(3H)-one
    • HMS3307C10
    • 3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
    • HMS2172N21
    • MLS000100155
    • SMR000081981
    • AT-057/43077341
    • 3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
    • Z15399645
    • AKOS001187737
    • 3-(2-(2-methylphenoxy)ethyl)-1,3-benzoxazol-2(3H)-one
    • 3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2-one
    • Inchi: 1S/C16H15NO3/c1-12-6-2-4-8-14(12)19-11-10-17-13-7-3-5-9-15(13)20-16(17)18/h2-9H,10-11H2,1H3
    • InChI Key: QQBRYJLCFWDHIG-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2N(CCOC2=CC=CC=C2C)C1=O

Computed Properties

  • Exact Mass: 269.10519334g/mol
  • Monoisotopic Mass: 269.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.8Ų

Experimental Properties

  • Density: 1.227±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 418.8±47.0 °C(Predicted)
  • pka: -0.65±0.20(Predicted)

3-2-(2-methylphenoxy)ethyl-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>

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